beta-Monoethyl itaconate
Overview
Description
Synthesis Analysis
Beta-Monoethyl itaconate can be synthesized through various methods, including the reaction of itaconic acid with alcohols in the presence of acetyl chloride as a catalyst. Studies have optimized conditions to improve yield and purity, demonstrating that temperature, reaction time, and the molar ratio of reactants significantly influence synthesis outcomes. For instance, using itaconic acid and methyl alcohol with specific catalysts under optimized conditions can achieve high yields and purities for related itaconate esters (Fusheng, 2005).
Molecular Structure Analysis
The molecular structure of beta-Monoethyl itaconate and its derivatives has been thoroughly characterized using techniques such as GC-MS, NMR, FTIR, and Raman spectroscopy. These analytical methods have confirmed the expected molecular arrangements and identified key functional groups contributing to the compound's reactivity and interactions (Nazi, Malek, & Kotek, 2012).
Chemical Reactions and Properties
Beta-Monoethyl itaconate participates in a variety of chemical reactions, including radical polymerization and copolymerization with other monomers. The reactivity of beta-Monoethyl itaconate derivatives towards polymerization and their subsequent polymer properties vary depending on the structure of the alkyl substituent. These reactions yield polymers with different molecular weights, solubilities, and thermal properties, indicating the versatility of itaconate derivatives in polymer science (Yang & Otsu, 1991).
Physical Properties Analysis
The physical properties of polymers derived from beta-Monoethyl itaconate, such as solubility, thermal stability, and molecular weight, have been extensively studied. These properties are influenced by the polymerization conditions and the nature of the substituents on the itaconate. For example, the introduction of specific substituents can significantly alter the solubility and thermal decomposition temperatures of the resulting polymers, making them suitable for various applications (Gargallo, Radić, Bruce, & Bravo, 1993).
Scientific Research Applications
Specific Scientific Field
Medicinal and Pharmaceutical Chemistry
Summary of the Application
Itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle, has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity . Itaconate can directly modify cysteine sites on functional substrate proteins which are related to inflammasome, signal transduction, transcription, and cell death .
Methods of Application or Experimental Procedures
Itaconate is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix .
Results or Outcomes
Itaconate can be a connector among immunity, metabolism, and inflammation, which is of great significance for further understanding the mechanism of cellular immune metabolism. And it could be the potential choice for the treatment of inflammation and immune-related diseases .
Application in Macrophage Immunomodulation
Specific Scientific Field
Summary of the Application
Itaconate, a byproduct of the tricarboxylic acid cycle, is an emerging metabolic small molecule that regulates macrophage inflammation and has received much attention for its potent anti-inflammatory effects .
Methods of Application or Experimental Procedures
Itaconate regulates macrophage function through multiple mechanisms and has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases .
Results or Outcomes
New progress in the mechanism of itaconate continues to be made, but it also implies complexity in its action and a need for a more comprehensive understanding of its role in macrophages .
Application in Sepsis, Viral Infections, Psoriasis, Gout, Ischemia/Reperfusion Injury, and Pulmonary Fibrosis
Specific Scientific Field
Medicinal and Pharmaceutical Chemistry
Summary of the Application
Itaconate and its derivatives have shown anti-inflammatory effects in preclinical models of various diseases such as sepsis, viral infections, psoriasis, gout, ischemia/reperfusion injury, and pulmonary fibrosis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures vary depending on the disease model being studied. Generally, itaconate or its derivatives are administered in a manner appropriate for the specific model (e.g., orally, intravenously, topically, etc.) .
Results or Outcomes
The results have shown promising anti-inflammatory effects, pointing to possible itaconate-based therapeutics for a range of inflammatory diseases .
Application in Industrial Polymer Synthesis
Specific Scientific Field
Summary of the Application
Itaconate was first synthesized by chemical method in 1836 . Since the 1950s, itaconate has been mainly applied in industrial polymer synthesis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures vary depending on the type of polymer being synthesized. Generally, itaconate is used as a monomer or comonomer in the polymerization process .
Results or Outcomes
The results have shown that itaconate can be used to produce a variety of polymers with different properties, which are used in various industrial applications .
Application in Metabolic Regulation
Specific Scientific Field
Summary of the Application
Itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle, has recently been found to participate in significant biological regulation and changes .
Methods of Application or Experimental Procedures
Itaconate is synthesized by decarboxylation of cis-aconitate . Itaconate can directly modify cysteine sites on functional substrate proteins which related to inflammasome, signal transduction, transcription, and cell death .
Results or Outcomes
Itaconate can be a connector among immunity, metabolism, and inflammation, which is of great significance for further understanding the mechanism of cellular immune metabolism .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-2-methylidene-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTAGBVNSDJDTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347462 | |
Record name | beta-Monoethyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Monoethyl itaconate | |
CAS RN |
57718-07-7 | |
Record name | beta-Monoethyl itaconate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Monoethyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monoethyl Itaconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-MONOETHYL ITACONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4O02U3EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.